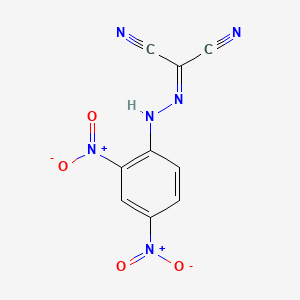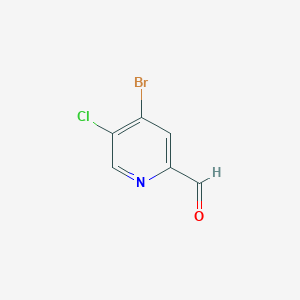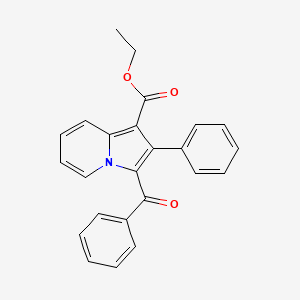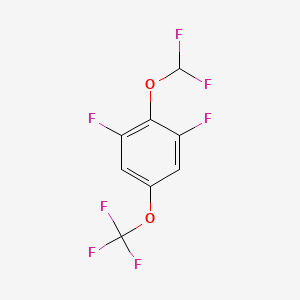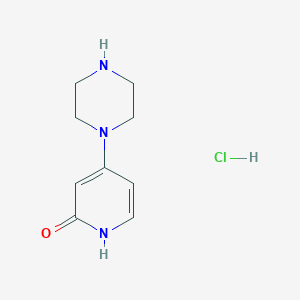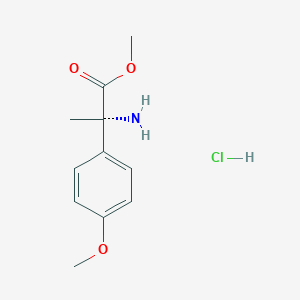
(S)-Methyl 2-amino-2-(4-methoxyphenyl)propanoate hcl
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(S)-Methyl 2-amino-2-(4-methoxyphenyl)propanoate hydrochloride is a chiral compound with significant applications in various fields of science and industry. This compound is known for its unique structural properties, which make it a valuable intermediate in the synthesis of pharmaceuticals and other organic compounds.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (S)-Methyl 2-amino-2-(4-methoxyphenyl)propanoate hydrochloride typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 4-methoxybenzaldehyde and methylamine.
Formation of Intermediate: The initial step involves the condensation of 4-methoxybenzaldehyde with methylamine to form an imine intermediate.
Reduction: The imine intermediate is then reduced using a reducing agent such as sodium borohydride to yield the corresponding amine.
Esterification: The amine is then esterified with methyl chloroformate under basic conditions to form the desired ester.
Hydrochloride Formation: Finally, the ester is treated with hydrochloric acid to form the hydrochloride salt of (S)-Methyl 2-amino-2-(4-methoxyphenyl)propanoate.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions to ensure high yield and purity. Common techniques include continuous flow reactors and automated synthesis systems to enhance efficiency and scalability.
化学反応の分析
Types of Reactions
(S)-Methyl 2-amino-2-(4-methoxyphenyl)propanoate hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: Nucleophilic substitution reactions can replace the methoxy group with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution: Reagents such as sodium hydride and alkyl halides are used for nucleophilic substitution reactions.
Major Products Formed
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of alcohols.
Substitution: Formation of substituted derivatives with various functional groups.
科学的研究の応用
(S)-Methyl 2-amino-2-(4-methoxyphenyl)propanoate hydrochloride has diverse applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Employed in the study of enzyme-substrate interactions and protein-ligand binding.
Medicine: Investigated for its potential therapeutic properties, including as a precursor for drug development.
Industry: Utilized in the production of fine chemicals and specialty materials.
作用機序
The mechanism of action of (S)-Methyl 2-amino-2-(4-methoxyphenyl)propanoate hydrochloride involves its interaction with specific molecular targets. The compound can act as a substrate or inhibitor for various enzymes, affecting biochemical pathways. Its chiral nature allows for selective binding to target proteins, influencing their activity and function.
類似化合物との比較
Similar Compounds
®-Methyl 2-amino-2-(4-methoxyphenyl)propanoate hydrochloride: The enantiomer of the compound with different stereochemistry.
2-Amino-4-methoxyphenol: A structurally related compound with similar functional groups.
Methyl 2-amino-2-phenylpropanoate: A compound with a similar backbone but lacking the methoxy group.
Uniqueness
(S)-Methyl 2-amino-2-(4-methoxyphenyl)propanoate hydrochloride is unique due to its chiral nature and specific functional groups, which confer distinct chemical and biological properties. Its ability to selectively interact with molecular targets makes it valuable in research and industrial applications.
特性
分子式 |
C11H16ClNO3 |
|---|---|
分子量 |
245.70 g/mol |
IUPAC名 |
methyl (2S)-2-amino-2-(4-methoxyphenyl)propanoate;hydrochloride |
InChI |
InChI=1S/C11H15NO3.ClH/c1-11(12,10(13)15-3)8-4-6-9(14-2)7-5-8;/h4-7H,12H2,1-3H3;1H/t11-;/m0./s1 |
InChIキー |
ZOSKAEKQVAUIQZ-MERQFXBCSA-N |
異性体SMILES |
C[C@](C1=CC=C(C=C1)OC)(C(=O)OC)N.Cl |
正規SMILES |
CC(C1=CC=C(C=C1)OC)(C(=O)OC)N.Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


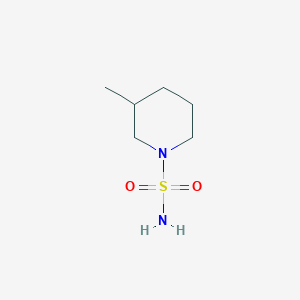

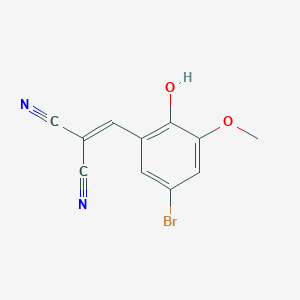


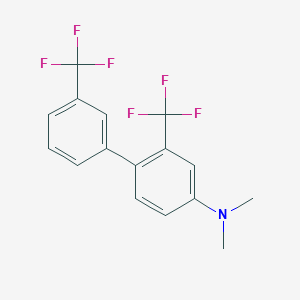
![(S)-tert-Butyl 1-((tert-butoxycarbonyl)amino)-3-oxo-8-azaspiro[4.5]decane-8-carboxylate](/img/structure/B14063149.png)

